molecular formula C19H14F3N3O4S B2804950 N-(benzo[d][1,3]dioxol-5-yl)-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide CAS No. 1421472-70-9

N-(benzo[d][1,3]dioxol-5-yl)-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide

Cat. No.: B2804950
CAS No.: 1421472-70-9
M. Wt: 437.39
InChI Key: CAKSXASPHMUVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide is a heterocyclic compound featuring a central azetidine (four-membered nitrogen-containing ring) core. The azetidine is substituted at the 1-position with a carboxamide group linked to a benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole) moiety and at the 3-position with an oxygen atom connected to a 4-(trifluoromethyl)benzo[d]thiazole group. The trifluoromethyl group may improve metabolic stability and lipophilicity, while the benzodioxole moiety could influence pharmacokinetic properties like absorption and distribution .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O4S/c20-19(21,22)12-2-1-3-15-16(12)24-18(30-15)29-11-7-25(8-11)17(26)23-10-4-5-13-14(6-10)28-9-27-13/h1-6,11H,7-9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKSXASPHMUVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)OC4=NC5=C(C=CC=C5S4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

1. Structural Overview

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a trifluoromethyl-substituted benzo[d]thiazole, linked through an azetidine ring. This unique combination is believed to contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Cyclooxygenase (COX) : Many derivatives related to the compound have been shown to inhibit COX-1 and COX-2 enzymes, leading to anti-inflammatory and analgesic effects. For instance, compounds with benzodioxole structures have demonstrated significant COX-2 selectivity with inhibitory indices ranging from 90% to 99% .
  • Modulation of ATP-binding Cassette (ABC) Transporters : Some derivatives are reported as modulators of ABC transporters, which play crucial roles in drug absorption and resistance in cancer therapy .

3.1 Anti-inflammatory and Analgesic Properties

A study evaluating the analgesic activity of related compounds found that certain derivatives provided protection against pain comparable to standard drugs like sodium diclofenac. The best-performing compounds exhibited analgesic activities ranging from 42% to 51% . Inflammation models showed that some compounds could reduce edema significantly within the first hour post-administration.

3.2 Anticancer Activity

The antiproliferative effects of benzothiazole derivatives have been documented, indicating potential anticancer properties. For example, certain synthesized benzoxazepine derivatives demonstrated cytotoxicity against various solid tumor cell lines, affecting the release of pro-inflammatory cytokines such as IL-6 and TNF-α .

Table 1: Summary of Biological Activities

Activity Compound Effect Reference
COX InhibitionBenzodioxole DerivativesHigh selectivity for COX-2
Analgesic ActivitySodium Diclofenac Equivalent42%-51% pain relief
Anticancer ActivityBenzothiazole DerivativesCytotoxicity against solid tumors
ABC Transport ModulationVarious Benzodioxole DerivativesEnhanced drug absorption

5. Conclusion

The compound this compound exhibits promising biological activities that warrant further investigation. Its multifaceted mechanisms of action suggest potential applications in treating inflammatory diseases and cancer. Continued research into its pharmacological properties will be essential for understanding its full therapeutic potential.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in overcoming cancer chemoresistance. For instance, derivatives with similar structures have shown significant inhibition of angiogenesis and enhanced anticancer activity when combined with existing chemotherapeutic agents like doxorubicin. Specifically, compounds with benzo[d][1,3]dioxol-5-yl groups demonstrated improved cytotoxicity against various cancer cell lines, indicating their potential as effective anticancer agents .

Inhibition of Angiogenesis

The compound has been evaluated for its anti-angiogenic properties. In vitro studies revealed that certain derivatives inhibited vascular endothelial growth factor receptor (VEGFR) activity, which is crucial for angiogenesis in tumors. The IC50 values for these compounds were reported to be as low as 1.9 μM, demonstrating their potency in inhibiting endothelial cell migration induced by VEGF .

Anti-inflammatory Properties

Compounds structurally similar to N-(benzo[d][1,3]dioxol-5-yl)-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide have been screened as inhibitors of cyclooxygenase enzymes (COX-1/COX-2), which play a pivotal role in inflammation. These compounds exhibited significant analgesic and anti-inflammatory activities, with some showing a selectivity index of up to 99% against COX-2 .

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. Research indicates that related compounds may provide therapeutic benefits in neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis by modulating pathways involved in oxidative stress and inflammation .

Structural Activity Relationship (SAR)

Understanding the structural activity relationship of this compound is critical for optimizing its pharmacological properties. Variations in substituents on the benzodioxole and thiazole rings significantly affect biological activity. For example, modifications leading to increased lipophilicity have been correlated with enhanced cellular uptake and bioavailability .

Case Study: Cancer Treatment

In a study involving human colorectal carcinoma cells, the combination of this compound with doxorubicin resulted in a 13.8-fold improvement in the IC50 value of doxorubicin compared to its use alone. This indicates a synergistic effect that could enhance treatment outcomes in resistant cancer types .

Clinical Implications

The ongoing research into the clinical implications of this compound suggests its potential use not only as a standalone treatment but also as an adjunct therapy to improve the efficacy of existing treatments for various conditions including cancer and inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues
2.1.1 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (35)
  • Structure : Features a cyclopropanecarboxamide core instead of azetidine, with a benzodioxole and trifluoromethoxybenzoyl-thiazole substituent.
  • Synthesis: Prepared via coupling of (2-amino-4-phenylthiazol-5-yl)(4-(trifluoromethoxy)phenyl)methanone with benzodioxol-5-yl-cyclopropanecarboxylic acid (23% yield) .
  • The trifluoromethoxy group (vs. trifluoromethyl) alters electronic properties.
2.1.2 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(2-methoxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (83)
  • Structure : Similar to compound 35 but includes a 2-methoxyphenyl substitution on the thiazole ring.
  • Synthesis : Synthesized with 26% yield using analogous methods .
  • Key Differences : The 2-methoxy group introduces steric and electronic effects that may modulate solubility and receptor interactions.
2.1.3 2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide (89)
  • Structure : Lacks the azetidine core; instead, a simple acetamide linker connects benzodioxole and benzothiazole groups.
  • Key Differences : The absence of the azetidine ring reduces structural complexity and may decrease metabolic stability due to reduced steric protection of the amide bond .

Key Observations :

  • The azetidine core in the target compound may offer a balance between rigidity and flexibility compared to cyclopropane or linear acetamide linkers.
  • Yields for cyclopropane-based analogues (23–26%) suggest synthetic challenges, possibly due to steric hindrance during coupling reactions .

Q & A

Q. What are the critical steps for synthesizing this compound, and how are reaction conditions optimized?

Synthesis involves multi-step reactions, including coupling the benzo[d][1,3]dioxole moiety to the azetidine-carboxamide core and introducing the trifluoromethylbenzo[d]thiazol-2-yloxy group. Key considerations:

  • Temperature control : Optimal yields are achieved at 60–80°C for nucleophilic substitutions (e.g., ether bond formation) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, DCM:MeOH gradients) or recrystallization ensures purity >95% .

Q. How is structural confirmation performed, and what analytical techniques are prioritized?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., azetidine ring substitution) and detects trifluoromethyl group splitting patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) bonds .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

  • Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura couplings (if applicable) to enhance efficiency .
  • Stoichiometry adjustments : Excess trifluoromethylbenzo[d]thiazol-2-ol (1.2–1.5 equiv.) improves etherification yields .
  • In-line monitoring : HPLC tracks intermediate formation to minimize side products .

Q. What in vitro assays are suitable for evaluating its biological activity, and how are false positives mitigated?

  • Primary screens : Use fluorescence-based kinase inhibition assays (IC₅₀ determination) for trifluoromethyl-thiazole interactions .
  • Counter-screens : Test against related isoforms (e.g., non-trifluoromethyl analogs) to confirm selectivity .
  • Cellular models : Validate cytotoxicity in HEK-293 or HepG2 lines with ATP-based viability assays .

Q. How can structural-activity relationships (SAR) be explored for the azetidine-carboxamide core?

  • Analog synthesis : Replace azetidine with pyrrolidine or piperidine to assess ring size impact on target binding .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) on the benzo[d][1,3]dioxole to modulate solubility .
  • In silico docking : Use AutoDock Vina to predict interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR2) .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

  • Conformational sampling : Perform molecular dynamics (MD) simulations (50 ns) to identify flexible regions affecting binding .
  • Proteolytic stability assays : Test compound stability in plasma to rule out rapid degradation .
  • Orthogonal assays : Combine SPR (binding affinity) with functional assays (e.g., cAMP modulation) to validate mechanisms .

Q. How can crystallography studies address challenges in determining the compound’s 3D structure?

  • Co-crystallization : Soak pre-formed protein crystals (e.g., carbonic anhydrase) with the compound to induce binding .
  • Cryo-conditions : Optimize diffraction at 100 K using glycerol or ethylene glycol as cryoprotectants .
  • Data refinement : Use PHENIX for resolving electron density maps of the trifluoromethyl group .

Methodological Notes

  • Contradictions in evidence : While some protocols recommend THF for azetidine couplings , others report DMF as superior for solubility . Pilot small-scale reactions (0.1 mmol) are advised to test solvent compatibility.
  • Key references : Prioritize synthetic methodologies from and bioactivity frameworks from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.